molecular formula C8H11Cl2NO B1342377 2-Chloromethyl-3-ethoxypyridine hydrochloride CAS No. 62734-04-7

2-Chloromethyl-3-ethoxypyridine hydrochloride

Cat. No.: B1342377
CAS No.: 62734-04-7
M. Wt: 208.08 g/mol
InChI Key: WDEGRDWGRKYVGC-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-ethoxypyridine hydrochloride is a valuable chemical intermediate in pharmaceutical research, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its high reactivity, conferred by the chloromethyl group on the pyridine ring, makes it a pivotal building block for constructing more elaborate molecular architectures. This compound is part of a crucial class of chlorinated pyridine derivatives frequently employed in the development of proton-pump inhibitor drugs . Similar chloromethylpyridine compounds are recognized and carefully monitored as potential genotoxic impurities during the manufacturing of drugs such as pantoprazole, underscoring the importance of high-purity standards for such intermediates in API production . Beyond its primary role in drug synthesis, research has explored the utility of related omeprazole-based structures, which share similar pyridine and heterocyclic motifs, as effective eco-friendly corrosion inhibitors for metals in acidic mediums, demonstrating the versatility of this chemical class . Chlorinated heterocycles remain a cornerstone in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting the ongoing relevance of intermediates like this compound in the discovery and development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-3-ethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEGRDWGRKYVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607682
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62734-04-7
Record name 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride typically involves the chloromethylation of 3-ethoxypyridine. This reaction is carried out under controlled conditions using chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually conducted in the presence of a catalyst to enhance the yield and purity of the product . Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and supply .

Chemical Reactions Analysis

2-Chloromethyl-3-ethoxypyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents, and oxidizing agents.

Scientific Research Applications

2-Chloromethyl-3-ethoxypyridine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-ethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
2-Chloromethyl-3-ethoxypyridine HCl (62734-04-7) Ethoxy (3), Chloromethyl (2) C₈H₁₁Cl₂NO 208.09 Ethoxy group enhances electron density at position 3; moderate steric bulk .
2-(Chloromethyl)-4-methoxypyridine HCl (62734-08-1) Methoxy (4), Chloromethyl (2) C₇H₉Cl₂NO 202.06 Methoxy at position 4 alters electronic distribution; lower steric hindrance .
2-Chloromethyl-3,4-dimethoxy pyridine HCl (72830-09-2) Methoxy (3,4), Chloromethyl (2) C₈H₁₁Cl₂NO₂ 224.09 Dual methoxy groups increase electron density; higher polarity and potential solubility .
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (BP 9243) Trifluoroethoxy (4), Methyl (3) C₁₀H₁₂Cl₂F₃NO 298.11 Trifluoroethoxy group is strongly electron-withdrawing; methyl enhances lipophilicity .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves water solubility for all analogs. Ethoxy and methoxy groups further enhance solubility compared to non-polar substituents .
  • Stability : Hydrochloride salts generally exhibit superior stability. Trifluoroethoxy-containing analogs may decompose under strong basic conditions due to hydrolysis of the ether linkage .

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Effects : Studies suggest that ethoxy and methoxy groups optimize reactivity for SN2 reactions at the chloromethyl site, whereas trifluoroethoxy derivatives favor elimination pathways under basic conditions .
  • Regioselectivity : Substituent position (e.g., 3-ethoxy vs. 4-methoxy) significantly impacts aromatic substitution patterns, as shown in recent catalytic studies .

Biological Activity

2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its unique chemical properties and potential applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 3-ethoxypyridine using chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is conducted under controlled conditions to ensure high yields and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can alter their activity, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential use in antimicrobial therapies.
  • Cell Proliferation : Studies suggest that it may influence cell growth and proliferation rates, making it a candidate for further investigation in cancer research.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, finding significant inhibition of growth in Gram-positive bacteria. The results indicated a potential application in developing new antimicrobial agents.
  • Cellular Studies : In vitro studies on human cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics, suggesting its role in modulating cellular processes such as apoptosis and differentiation.
  • Toxicological Assessment : Safety data indicate that while the compound has beneficial biological activities, it also poses risks such as skin irritation and potential eye damage upon exposure . These findings underscore the importance of handling precautions during research.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityMechanism of Action
This compoundModerateReceptor binding and enzyme inhibition
2-Chloromethyl-3,4-dimethoxypyridine hydrochlorideHighSimilar receptor interactions
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideLowDifferent substitution pattern affects reactivity

Q & A

Q. How can factorial design be applied to optimize the synthesis of this compound to maximize yield and minimize impurities?

  • Methodological Answer : A Box-Behnken or central composite design can model interactions between variables like temperature (X₁), reagent molar ratio (X₂), and reaction time (X₃). For instance, a 3-factor design with 15–20 runs identifies optimal conditions (e.g., X₁ = 70°C, X₂ = 1.2:1 chlorinating agent:precursor, X₃ = 6 hours). Response surface analysis (ANOVA) quantifies significance (p < 0.05), while Pareto charts prioritize factors affecting yield and impurity levels (e.g., unreacted starting material) . Post-optimization validation runs should achieve ≥85% yield and ≤1.5% impurities.

Q. What strategies are effective in resolving contradictory data regarding the reactivity of the chloromethyl group under different pH conditions?

  • Methodological Answer : Contradictions may arise from competing hydrolysis (e.g., -CH₂Cl → -CH₂OH in aqueous media) vs. nucleophilic substitution. To resolve this:
  • Kinetic Studies : Monitor reaction progress via HPLC under varying pH (2–12). For example, at pH < 5, hydrolysis dominates, while pH 7–9 favors substitution with amines .
  • Isotopic Labeling : Use deuterated solvents (D₂O) to track proton exchange in hydrolysis pathways.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for hydrolysis vs. substitution, guiding condition selection .

Q. What computational methods are suitable for predicting the reactivity and stability of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or THF) to assess intermediate stability. Tools like GROMACS analyze conformational changes during reactions .
  • Density Functional Theory (DFT) : Calculate transition-state geometries (e.g., chloromethylation step) using B3LYP/6-31G(d) basis sets. Electron localization function (ELF) maps identify nucleophilic attack sites .
  • QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., ethoxy vs. methoxy groups) with reaction rates .

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